N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a methyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where a suitable sulfonyl chloride reacts with morpholine.
Final Coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions or as a ligand in receptor binding studies.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-4-(morpholine-4-sulfonyl)-benzamide: Lacks the methyl group, which might affect its binding affinity and selectivity.
N-(2-Methyl-5-methoxyphenyl)-4-(morpholine-4-sulfonyl)-benzamide: Similar structure but with different substitution patterns, potentially leading to different chemical and biological properties.
Uniqueness
N-(2-Methoxy-5-methyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is unique due to its specific substitution pattern, which can influence its reactivity, binding interactions, and overall properties
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-3-8-18(25-2)17(13-14)20-19(22)15-4-6-16(7-5-15)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEDOMBGTOWCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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